molecular formula C20H19N5 B2464805 1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine CAS No. 2380186-14-9

1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine

Cat. No.: B2464805
CAS No.: 2380186-14-9
M. Wt: 329.407
InChI Key: RBJHQRRAKJVEEU-UHFFFAOYSA-N
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Description

1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine is a complex organic compound that features a phthalazine core substituted with a methyl group and a 3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant activity in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure allows for unique interactions that are not observed with other similar compounds .

Properties

IUPAC Name

1-methyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-16-7-3-4-8-17(16)20(23-22-13)24-11-15(12-24)25-14(2)21-18-9-5-6-10-19(18)25/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHQRRAKJVEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CC(C3)N4C(=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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